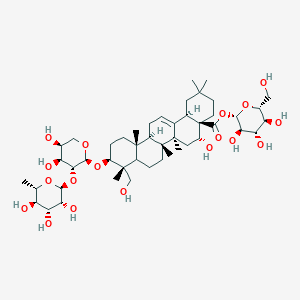

Medicago-saponin P(2)

Description

Structure

2D Structure

Properties

CAS No. |

158511-58-1 |

|---|---|

Molecular Formula |

C47H76O18 |

Molecular Weight |

929.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C47H76O18/c1-21-30(52)33(55)35(57)38(61-21)64-37-31(53)24(50)19-60-40(37)63-29-11-12-43(4)26(44(29,5)20-49)10-13-45(6)27(43)9-8-22-23-16-42(2,3)14-15-47(23,28(51)17-46(22,45)7)41(59)65-39-36(58)34(56)32(54)25(18-48)62-39/h8,21,23-40,48-58H,9-20H2,1-7H3/t21-,23+,24-,25+,26?,27+,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 |

InChI Key |

TYZMLYSDIVGHLP-WJAOUKEHSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)(C)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)O)O)O)O)O |

Synonyms |

3-O-rhamnopyranosyl-1-2-L-arabinopyranosylcaulophyllogenin 28-O-glucopyranoside medicago-saponin P(2) medicago-saponin P2 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Medicago Saponins

Upstream Isoprenoid Pathway: From Mevalonate (B85504) to 2,3-Oxidosqualene (B107256)

The journey to synthesize Medicago saponins (B1172615) commences in the cytosol with the mevalonate (MVA) pathway. nih.govoup.com This fundamental metabolic route is responsible for producing isopentenyl pyrophosphate (IPP), a five-carbon building block. oup.com Through a series of condensation reactions, six of these IPP units are sequentially assembled to form farnesyl diphosphate (B83284) (FPP). nih.govresearchgate.net Two molecules of FPP are then joined head-to-head to create the 30-carbon linear hydrocarbon, squalene (B77637). nih.gov The final step in this upstream pathway is the epoxidation of squalene to form 2,3-oxidosqualene, a critical precursor molecule that stands at a metabolic crossroads. nih.govoup.comnih.gov

Key Enzymes: Squalene Synthase and Squalene Epoxidase

Two pivotal enzymes govern the latter stages of the upstream isoprenoid pathway leading to the precursor of all triterpenoids in Medicago.

Squalene Synthase (SQS): This enzyme is a key regulator, channeling carbon flux from the general isoprenoid pathway specifically towards triterpene and sterol biosynthesis. nih.gov It catalyzes the reductive dimerization of two farnesyl diphosphate (FPP) molecules to yield squalene. nih.govnih.gov The functional identification and cloning of the SQS gene from alfalfa (Medicago sativa) have confirmed its crucial role in saponin (B1150181) synthesis. nih.govnih.gov Studies have shown that overexpression of SQS in alfalfa can lead to an increased accumulation of total saponins. nih.gov

Squalene Epoxidase (SE): As a non-cytochrome P450 monooxygenase, SE performs the first oxygenation step in the pathway, converting squalene to 2,3-oxidosqualene. nih.gov This reaction is a rate-limiting step in the biosynthesis of both phytosterols (B1254722) and triterpenoids. nih.govmdpi.com Multiple forms of SE have been identified and biochemically characterized in the model legume Medicago truncatula, highlighting its importance in distributing the metabolic flux towards different downstream products. nih.govnih.govkazusa.or.jp

| Enzyme | Abbreviation | Function | Organism of Study |

| Squalene Synthase | SQS | Catalyzes the conversion of two FPP molecules to squalene. nih.gov | Medicago sativa, Medicago truncatula nih.govnih.gov |

| Squalene Epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.gov | Medicago truncatula nih.govnih.gov |

Cyclization of 2,3-Oxidosqualene: Formation of the β-Amyrin Skeleton

The cyclization of the linear 2,3-oxidosqualene molecule is a decisive branching point in the metabolic pathway. nih.govoup.com This single reaction determines whether the precursor will be directed towards the synthesis of primary metabolites like phytosterols, which are essential for membrane structure, or towards the vast array of specialized secondary metabolites, including the triterpenoid (B12794562) saponins. oup.com

Role of β-Amyrin Synthase (BAS)

The enzyme responsible for shunting 2,3-oxidosqualene into the saponin pathway is β-amyrin synthase (BAS).

β-Amyrin Synthase (BAS): This enzyme belongs to the oxidosqualene cyclase (OSC) family and specifically catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin. nih.govoup.comuoa.gr β-amyrin is the pentacyclic triterpenoid backbone for the majority of saponins found in Medicago species, including the oleanane-type saponins. frontiersin.orggeneticsmr.org The gene encoding BAS has been cloned and functionally characterized from Medicago truncatula, confirming its role as the entry point for triterpenoid saponin biosynthesis. uoa.grgeneticsmr.orgnih.gov The expression patterns of BAS can vary in different plant tissues, suggesting distinct physiological roles for the resulting saponins. uoa.gr

| Enzyme | Abbreviation | Function | Product | Organism of Study |

| β-Amyrin Synthase | BAS | Cyclization of 2,3-oxidosqualene. nih.govoup.com | β-Amyrin | Medicago truncatula uoa.grgeneticsmr.org |

Diversification of Aglycones (Sapogenins) via Oxidative Modifications

Following the formation of the core β-amyrin skeleton, a remarkable diversification process begins. The plain triterpene backbone undergoes a series of oxidative modifications, which are primarily catalyzed by a superfamily of enzymes, to create a wide variety of aglycones, also known as sapogenins. nih.govfrontiersin.orgfrontiersin.org These modifications, such as hydroxylations and carboxylations at specific carbon positions, are responsible for the vast structural and functional diversity of saponins in Medicago. frontiersin.org

Cytochrome P450 Monooxygenases (CYPs) in Aglycone Formation

The key drivers of aglycone diversification are the cytochrome P450 monooxygenases (CYPs). This large and versatile family of enzymes introduces oxygen into the β-amyrin structure, leading to the formation of different sapogenin backbones. nih.govscispace.com

A particularly well-characterized and crucial enzyme in the biosynthesis of hemolytic saponins, the class to which Medicago-saponin P(2) belongs, is CYP716A12.

CYP716A12: This enzyme has been identified as a key player in an early and common step of the hemolytic saponin biosynthetic pathway. nih.govnih.gov It functions as a multifunctional oxidase, catalyzing the sequential three-step oxidation of the methyl group at the C-28 position of β-amyrin to form a carboxylic acid group. researchgate.netoup.comoup.com This transformation yields oleanolic acid, a critical intermediate and the aglycone of many saponins. nih.govscispace.comnih.gov Genetic studies in Medicago truncatula have demonstrated that mutants lacking a functional CYP716A12 gene are unable to produce hemolytic saponins, instead accumulating non-hemolytic types. nih.govscispace.comnih.gov This firmly establishes CYP716A12 as the gateway enzyme leading from the basic β-amyrin skeleton to the oleanolic acid-derived sapogenins. nih.gov

| Enzyme | Function | Substrate | Product | Significance |

| CYP716A12 | Catalyzes the three-step oxidation at the C-28 position. researchgate.netnih.gov | β-Amyrin | Oleanolic Acid | Key enzyme in the biosynthesis of hemolytic saponins in Medicago. nih.govnih.gov |

CYP72A67 and CYP72A68 in Hydroxylation (e.g., C-2 and C-23)

Subsequent to the formation of the initial triterpenoid backbone, further diversification occurs through the action of various cytochrome P450 (CYP) enzymes. Among these, CYP72A67 and CYP72A68 play crucial roles in the hydroxylation of the oleanane (B1240867) skeleton, contributing to the structural diversity of hemolytic saponins.

MtCYP72A68, on the other hand, has been identified as a multifunctional oxidase that acts on the C-23 position of oleanolic acid and hederagenin (B1673034). ku.dknih.govbgu.ac.il Overexpression of MtCYP72A68 in M. truncatula hairy roots led to a notable increase in the accumulation of oleanolic acid, 2β-hydroxyoleanolic acid, hederagenin, and total saponins. ku.dknih.govbgu.ac.il While some studies initially suggested MtCYP72A68 was primarily involved in medicagenic acid biosynthesis, further in vivo and in planta evidence has revealed its role as a multifunctional oxidase responsible for the production of hederagenin, gypsogenin, and gypsogenic acid. researchgate.netfrontiersin.org

The coordinated action of these two P450 enzymes, along with others, contributes to the generation of a diverse array of sapogenin structures, which are the precursors to the final saponin molecules.

Biosynthesis of Medicagenic Acid from Oleanolic Acid

Medicagenic acid is a major and highly bioactive sapogenin found in Medicago species. Its biosynthesis from oleanolic acid involves a series of oxidative reactions. While the precise enzymatic steps have been the subject of investigation, it is understood that the conversion involves hydroxylation at multiple positions of the oleanane skeleton.

The formation of medicagenic acid is a key step in the hemolytic saponin pathway. While early research pointed towards a direct conversion from oleanolic acid, more recent findings suggest a more complex route. One proposed pathway involves the conversion of oleanolic acid to gypsogenic acid, which is then further modified to produce medicagenic acid. oup.comresearchgate.net This hypothesis is supported by the observation that gypsogenic acid is barely detectable in M. truncatula plants, suggesting a high conversion rate to downstream products. oup.comresearchgate.net The enzymes responsible for these final conversion steps are still under investigation.

Formation of Hederagenin and Bayogenin (B190646)

Hederagenin and bayogenin are two other prominent sapogenins in Medicago species, contributing to the diversity of hemolytic saponins. Their biosynthesis also stems from the modification of the initial β-amyrin backbone.

Hederagenin is formed through the oxidation of oleanolic acid. frontiersin.org The cytochrome P450 enzyme CYP72A68 has been identified as a multifunctional oxidase responsible for the biosynthesis of hederagenin. researchgate.netku.dknih.govfrontiersin.org

Bayogenin is another key sapogenin, and its production is also part of the hemolytic saponin pathway. Increased levels of bayogenin have been observed in transgenic M. truncatula expressing a novel β-amyrin synthase gene, indicating its origin from the triterpenoid pathway. nih.gov While the specific enzymes catalyzing the final steps to bayogenin are not fully elucidated, its presence in roots alongside hederagenin and medicagenic acid suggests a shared biosynthetic origin. nih.gov

Biosynthesis of Zanhic Acid

Zanhic acid is a significant sapogenin, particularly abundant in the aerial parts of M. truncatula. frontiersin.orgnih.gov Its biosynthesis represents a further diversification of the hemolytic saponin pathway.

The final step in the biosynthesis of zanhic acid is the C-16α hydroxylation of medicagenic acid. nih.govnih.govplantae.org This reaction is catalyzed by the cytochrome P450 enzyme CYP88A13. nih.govnih.govplantae.org The expression of the gene encoding CYP88A13 is specifically observed in the aerial parts of the plant, which correlates with the accumulation of zanhic acid in these tissues. frontiersin.orgplantae.org The identification of CYP88A13 was facilitated by co-expression analysis with the transcription factor TSAR3, which regulates hemolytic saponin biosynthesis in developing seeds. nih.govnih.govplantae.org

Distinction between Hemolytic and Non-Hemolytic Saponin Pathways

The triterpene saponin biosynthesis pathway in Medicago truncatula is characterized by a significant branching point that leads to two distinct classes of saponins: hemolytic and non-hemolytic. nih.govresearchgate.netresearchgate.net This divergence is determined by the initial modifications of the β-amyrin backbone and results in saponins with different chemical structures and biological activities. researchgate.net

The key distinction lies in the oxidation patterns of the sapogenin aglycones. Hemolytic saponins are characterized by the presence of a carboxyl group at the C-28 position and often a hydroxyl or carboxyl group at the C-23 position. frontiersin.orgresearchgate.net In contrast, non-hemolytic saponins, also known as soyasaponins, possess a hydroxyl group at the C-24 position, a modification that appears to prevent oxidation at the C-28 position. nih.govoup.com

This fundamental structural difference is responsible for their differing biological properties. The C-28 carboxyl group in hemolytic saponins is a key determinant of their ability to lyse red blood cells. frontiersin.org Glycosylation of this carboxyl group can significantly reduce or eliminate this hemolytic activity. frontiersin.org Non-hemolytic soyasaponins, lacking this feature, exhibit low biological and pharmacological activity in this regard. frontiersin.org

The two pathways are also regulated by distinct sets of transcription factors. TSAR2 has been shown to specifically enhance the biosynthesis of hemolytic saponins, whereas TSAR1 primarily stimulates the production of non-hemolytic soyasaponins. researchgate.netoup.com

Soyasapogenol B Biosynthesis and Associated CYPs (e.g., CYP93E2, CYP72A61)

The biosynthesis of soyasapogenol B, the most abundant non-hemolytic soyasapogenol in Medicago species, is a well-characterized branch of the saponin pathway. frontiersin.orgnih.govresearchgate.net This pathway begins with the C-24 hydroxylation of β-amyrin, a reaction catalyzed by the cytochrome P450 enzyme CYP93E2. frontiersin.orgfrontiersin.orgoup.com This initial hydroxylation is the committed step that directs the metabolic flux towards the non-hemolytic saponin pathway. frontiersin.org

Following the formation of 24-hydroxy-β-amyrin, a subsequent hydroxylation at the C-22 position is carried out by another cytochrome P450, CYP72A61. frontiersin.orgfrontiersin.orgoup.comoup.commdpi.com This two-step enzymatic process, involving CYP93E2 and CYP72A61, leads to the formation of soyasapogenol B. frontiersin.orgoup.com The critical role of CYP93E2 has been demonstrated through CRISPR/Cas9-mediated knockout studies, where mutant plants were unable to produce soyasapogenols and instead redirected their metabolic flux towards the production of hemolytic saponins. frontiersin.orgnih.govresearchgate.net

Sequential Steps and Branching Points in Sapogenin Biosynthesis

The biosynthesis of sapogenins in Medicago truncatula is a multi-step process characterized by several key branching points that lead to the vast diversity of saponins observed in the plant. nih.govnih.gov The entire pathway originates from the cytosolic mevalonate pathway, which produces 2,3-oxidosqualene. nih.gov

The first major branch point occurs with the cyclization of 2,3-oxidosqualene. This molecule can be cyclized by β-amyrin synthase to form β-amyrin, the precursor for all triterpene saponins in Medicago, or by cycloartenol (B190886) synthase to produce cycloartenol, which enters the primary sterol metabolism pathway. nih.govoup.com

Following the formation of β-amyrin, a critical branching occurs that separates the hemolytic and non-hemolytic saponin pathways. nih.gov This divergence is dictated by the competitive action of two different cytochrome P450 enzymes:

CYP716A12: This enzyme catalyzes the carboxylation of β-amyrin at the C-28 position, yielding oleanolic acid. nih.gov Oleanolic acid serves as the precursor for the entire family of hemolytic saponins. nih.gov

CYP93E2: This enzyme catalyzes the hydroxylation of β-amyrin at the C-24 position. nih.gov This modification shunts the metabolic flow towards the biosynthesis of non-hemolytic soyasaponins. nih.gov

Within the hemolytic pathway, further sequential oxidation steps create additional diversity. Oleanolic acid can be further hydroxylated at various positions, such as C-2 and C-23, by enzymes like CYP72A67 and CYP72A68, leading to the formation of sapogenins like hederagenin and bayogenin. nih.gov Medicagenic acid is then formed through further oxidation, and a final hydroxylation at C-16 by CYP88A13 produces zanhic acid. nih.govnih.gov

The non-hemolytic pathway also involves sequential modifications. After the initial C-24 hydroxylation by CYP93E2, the resulting 24-hydroxy-β-amyrin is hydroxylated at the C-22 position by CYP72A61 to yield soyasapogenol B. oup.com

This series of sequential enzymatic reactions and critical branching points allows for the tightly regulated production of a complex and tissue-specific mixture of saponins, each with distinct biological activities. nih.gov

Glycosylation of Sapogenins: Addition of Sugar Moieties

The structural diversity of saponins is greatly amplified by the process of glycosylation, where sugar molecules are attached to the sapogenin core. frontiersin.orgnih.gov This process is critical in determining the biological activity of the resulting saponin. nih.govcambridge.org In the genus Medicago, glycosylation primarily occurs at the C-3 hydroxyl and C-28 carboxyl groups of the aglycone, leading to monodesmosidic and bidesmosidic saponins, respectively. researchgate.netresearchgate.net Occasionally, additional glycosylation is observed at the C-23 position. researchgate.net The attachment of sugars increases the water solubility of the otherwise hydrophobic triterpenoid structure. frontiersin.org

The biosynthesis of the saponin precursor, 2,3-oxidosqualene, originates from the cytosolic mevalonate pathway. nih.govmdpi.com The cyclization of this precursor by β-amyrin synthase marks a crucial branch point, diverting metabolism towards either primary sterol synthesis or the specialized triterpene saponin pathway. nih.gov Subsequent oxidation of the β-amyrin backbone at various positions by cytochrome P450 enzymes creates a variety of sapogenins. nih.govfrontiersin.orgnih.gov These aglycones are then subjected to glycosylation. nih.gov

Role of Glycosyltransferases (GTs)

The attachment of sugar moieties to the sapogenin aglycones is catalyzed by a class of enzymes known as uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs). frontiersin.orgmdpi.comnih.gov These enzymes facilitate the transfer of sugar residues from an activated UDP-sugar donor to the sapogenin. mdpi.com

In Medicago truncatula, several UGTs involved in saponin biosynthesis have been identified. For instance, UGT73F3 is responsible for the glucosylation of the C-28 position of aglycones, a step specific to the biosynthesis of hemolytic saponins. nih.govnih.gov Co-expression analysis with the transcription factor TSAR3 led to the identification of two other UGTs, UGT73F18 and UGT73F19, which glucosylate hemolytic sapogenins at the C-3 position. nih.govnih.gov The clustering of genes encoding these biosynthetic enzymes, particularly glycosyltransferases, in the M. truncatula genome is a notable feature that may drive the metabolic evolution of saponins. nih.govnih.gov

Other identified UGTs in M. truncatula include UGT71G1 and UGT73K1, though UGT71G1 has shown a preference for flavonoids as substrates in laboratory settings. frontiersin.orgresearchgate.net

Sugar Chain Diversity and Positions of Attachment

The saponins found in Medicago species exhibit considerable diversity in their sugar chains. researchgate.net While glucose is a common sugar, others such as glucuronic acid, galactose, rhamnose, arabinose, and xylose are also incorporated into the glycan portions of these molecules. psu.edu To date, the specific enzymes responsible for transferring these other sugar residues have not been fully characterized in Medicago. psu.edu

The sugar chains can be simple or branched and are attached to the aglycone at specific positions, most commonly at the C-3 and C-28 positions. researchgate.net This results in two main types of saponins:

Monodesmosidic saponins: Have a single sugar chain, typically at the C-3 position. nih.govresearchgate.net

Bidesmosidic saponins: Possess two sugar chains, one at C-3 and another at C-28. nih.govresearchgate.net

The nature and length of the sugar chains, along with the type of linkages between sugar units and to the aglycone, significantly influence the physical, chemical, and biological properties of the saponins. nih.gov For example, the glycosylation of the C-28 carboxylic group can dramatically reduce or eliminate the hemolytic activity characteristic of some triterpenoid saponins. frontiersin.orgnih.gov

Regulatory Mechanisms of Saponin Biosynthesis

The production of saponins in Medicago is a tightly regulated process, controlled at both the transcriptional and post-translational levels. researchgate.net This ensures that these defense compounds are synthesized in appropriate amounts and in specific tissues or in response to environmental triggers. nih.govnih.govpsu.edu

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of saponins is often induced by biotic stresses, such as pathogen attack or herbivory, through signaling cascades involving phytohormones. frontiersin.orgnih.gov This response is mediated by the concerted transcriptional activation of the genes encoding the enzymes of the saponin biosynthetic pathway. oup.com

A key family of transcription factors involved in regulating triterpene saponin biosynthesis in M. truncatula are the basic helix-loop-helix (bHLH) transcription factors. researchgate.netfrontiersin.org Three such regulators, designated as TRITERPENE SAPONIN ACTIVATION REGULATOR (TSAR) 1, 2, and 3, have been identified. nih.govfrontiersin.orgnih.gov

These TSARs exhibit differential regulatory functions:

TSAR1: Primarily stimulates the biosynthesis of non-hemolytic soyasaponins. oup.comnih.govresearchgate.net

TSAR2: Specifically enhances the production of hemolytic saponins. oup.comnih.govresearchgate.net

TSAR3: Acts as a seed-specific regulator, controlling the biosynthesis of hemolytic saponins in developing M. truncatula seeds. nih.govnih.gov

Overexpression of TSAR1 or TSAR2 in M. truncatula hairy roots leads to increased transcript levels of known triterpene saponin biosynthetic genes and a significant accumulation of the corresponding saponins. oup.comnih.gov These transcription factors directly bind to specific motifs in the promoters of target genes, thereby activating their expression. nih.gov For instance, TSARs have been shown to transactivate the genes for 3-hydroxy-3-methylglutaryl-coenzyme A reductase 1 (HMGR1), a rate-limiting enzyme in the mevalonate pathway that supplies the precursors for triterpene biosynthesis. oup.comnih.gov

The discovery of these TSAR transcription factors provides a framework for understanding the tissue-specific accumulation of different saponin blends in various parts of the Medicago plant. nih.gov

The phytohormone jasmonate (JA) and its derivatives play a pivotal role in the regulation of saponin biosynthesis in Medicago species. nih.govfrontiersin.orgnih.gov Jasmonates are key signaling molecules in plant defense responses to a wide range of biotic stresses. nih.govoup.com

The induction of saponin biosynthesis under stress conditions is mediated by a JA-dependent signaling cascade that leads to the transcriptional activation of the saponin pathway genes. nih.govoup.com The TSAR transcription factors are themselves jasmonate-inducible, placing them as key components of this signaling pathway. frontiersin.orgnih.govresearchgate.net The activation of TSAR1 and TSAR2 by jasmonates triggers the coordinated expression of genes involved in the biosynthesis of non-hemolytic and hemolytic saponins, respectively. nih.gov

Recent research has also pointed to the involvement of endoplasmic reticulum (ER) stress-related basic leucine (B10760876) zipper (bZIP) transcription factors, bZIP17 and bZIP60, which may interfere with the TSAR-mediated transactivation of saponin biosynthesis genes. frontiersin.org This suggests a complex regulatory network where different signaling pathways converge to fine-tune the production of these important defense compounds.

Data Tables

Table 1: Key Glycosyltransferases in Medicago truncatula Saponin Biosynthesis

| Enzyme | Function | Sapogenin Substrate(s) | Position of Glycosylation |

| UGT73F3 | Glucosylation | Hemolytic sapogenins | C-28 |

| UGT73F18 | Glucosylation | Hemolytic sapogenins | C-3 |

| UGT73F19 | Glucosylation | Hemolytic sapogenins | C-3 |

| UGT71G1 | Glycosylation | Triterpenoids, Flavonoids | - |

| UGT73K1 | Glycosylation | Triterpenoids | - |

Table 2: Regulatory Transcription Factors in Medicago truncatula Saponin Biosynthesis

| Transcription Factor | Family | Target Pathway | Primary Saponin Type Regulated | Inducing Signal |

| TSAR1 | bHLH | Non-hemolytic saponin biosynthesis | Soyasaponins | Jasmonate |

| TSAR2 | bHLH | Hemolytic saponin biosynthesis | Hemolytic saponins | Jasmonate |

| TSAR3 | bHLH | Hemolytic saponin biosynthesis | Hemolytic saponins | Seed-specific |

Compound Names Mentioned

Arabinose

β-amyrin

bZIP17

bZIP60

Erythrodiol

Galactose

Glucose

Glucuronic acid

Hederagenin

Jasmonate

Medicagenic acid

Oleanolic acid

Rhamnose

Soyasapogenol A

Soyasapogenol B

TSAR1

TSAR2

TSAR3

UGT71G1

UGT73F18

UGT73F19

UGT73F3

UGT73K1

Xylose

Zanhic acid

2 Environmental and Developmental Influences on Saponin Accumulation

The biosynthesis and accumulation of triterpene saponins in Medicago species, including specific compounds like Medicago-saponin P(2), are not static processes. They are dynamically influenced by a range of endogenous developmental programs and external environmental factors. frontiersin.orgnih.gov These factors dictate the quantity and the specific profile of saponins present in the plant at any given time, reflecting the plant's adaptive strategies to its surroundings. frontiersin.orgnih.gov Key influences include the plant's genetic background (ecotype), the specific organ, the developmental (phenological) stage, and the soil conditions (edaphic factors) in which the plant grows. frontiersin.orgnih.govcambridge.org

1 Ecotype Variation in Saponin Content and Profile

Significant variations in both the total content and the specific composition of saponins are observed among different ecotypes of Medicago truncatula. frontiersin.orgnih.govnih.gov These differences are largely attributed to the geographical origin of the ecotypes, suggesting that they modulate their secondary metabolism to adapt to local environmental pressures. frontiersin.orgnih.gov A large-scale study involving 201 M. truncatula ecotypes from 14 Mediterranean countries revealed that European ecotypes generally contain a higher saponin content than their African counterparts. frontiersin.orgnih.govnih.gov This variation highlights the genetic diversity within the species and its impact on the biosynthesis of these compounds.

The study of different ecotypes is crucial for understanding the genetic basis of saponin biosynthesis and for selecting plant lines with desired saponin profiles for agricultural or research purposes. frontiersin.orgugent.be

Table 1: Saponin Content Variation Among Medicago truncatula Ecotypes by Geographical Origin

| Geographical Region | Relative Saponin Content | Key Findings | Citations |

|---|---|---|---|

| Europe | Higher | Ecotypes originating from European countries (e.g., France, Spain, Italy) generally exhibit significantly higher total saponin content. | frontiersin.org, nih.gov, nih.gov, researchgate.net |

| Africa | Lower | Ecotypes from African countries (e.g., Algeria, Morocco, Tunisia) tend to have a lower accumulation of total saponins compared to European ecotypes. | frontiersin.org, nih.gov, nih.gov, researchgate.net |

| Middle East | Variable | Saponin content in ecotypes from the Middle East shows variability, often intermediate between European and African levels. | frontiersin.org, researchgate.net |

2 Organ-Specific Accumulation (Roots vs. Aerial Parts)

A distinct spatial distribution of saponins is a hallmark of Medicago species, with different classes of these compounds accumulating preferentially in either the roots or the aerial parts (leaves and stems). frontiersin.orgresearchgate.netacs.org This differential accumulation suggests that various saponins fulfill different ecological roles, such as defending against soil-borne pathogens versus deterring herbivores. frontiersin.orgnih.govnih.gov

For instance, zanhic acid glycosides are found almost exclusively in the aerial tissues. frontiersin.orgnih.gov Conversely, bayogenin and hederagenin glycosides are predominantly found in the roots. frontiersin.orgnih.gov Medicagenic acid glycosides are present in both roots and aerial parts, though they are often more abundant in the leaves. frontiersin.orgresearchgate.net Soyasaponins also show differential distribution, with some types being major constituents in the roots. frontiersin.org The compound Medicago-saponin P(2), a glycoside of caulophyllogenin, was isolated from the aerial parts of Medicago polymorpha, consistent with the localization of many complex saponins to the photosynthetically active tissues. nih.gov

This organ-specific accumulation points to tightly regulated, spatially differentiated biosynthetic pathways and transport mechanisms within the plant. researchgate.netacs.orgnih.gov

Table 2: Predominant Accumulation of Saponin Classes in Medicago truncatula Tissues

| Saponin Class (Aglycone Base) | Aerial Parts (Leaves, Stems) | Roots | Citations |

|---|---|---|---|

| Zanhic Acid Glycosides | Predominantly High | Very Low / Not Detected | frontiersin.org, nih.gov |

| Medicagenic Acid Glycosides | High | Present | frontiersin.org, researchgate.net |

| Bayogenin Glycosides | Low | Predominantly High | frontiersin.org, nih.gov |

| Hederagenin Glycosides | Low | Predominantly High | frontiersin.org, nih.gov |

| Soyasaponin B Glycosides | Present | High | frontiersin.org |

| Soyasaponin E Glycosides | Low | High | frontiersin.org |

| Caulophyllogenin Glycosides | Present | Not specified | nih.gov |

3 Phenological Stage-Dependent Expression

The accumulation of saponins in Medicago is a dynamic process that changes throughout the plant's life cycle. nih.govcambridge.org The concentration and composition of saponins can vary significantly between germination, vegetative growth, flowering, and senescence. cambridge.orgdss.go.th

In alfalfa (Medicago sativa), for example, the total saponin concentration increases from the early stages of germination, with specific saponins being synthesized at different time points. dss.go.th Monodesmosidic medicagenic acid glycosides are synthesized first, followed by the production of more complex bidesmosidic saponins as the seedling develops. dss.go.th Studies have also shown that saponin content can increase as the plant ages, with the intensity and type of saponins changing between different growth stages. cambridge.org This suggests that the plant allocates resources to produce these defensive compounds in response to changing physiological needs and perceived threats at different life stages. cambridge.org

4 Edaphic Factors

Soil characteristics and interactions, known as edaphic factors, can influence the production of saponins in Medicago plants. frontiersin.orgnih.gov While this area is less explored than other influences, available research indicates that soil fertility and the presence of symbiotic microorganisms play a role. frontiersin.orgnih.gov

The production of secondary metabolites, including saponins, can be affected by the availability of nutrients in the soil. frontiersin.org Furthermore, the symbiotic relationship between M. truncatula roots and certain mycorrhizal fungi has been shown to increase the concentration of triterpene saponins in the plant compared to non-mycorrhizal plants. nih.gov This suggests that beneficial soil microbes can prime or enhance the plant's defensive chemistry. The composition of saponins exuded by roots can, in turn, shape the microbial community in the rhizosphere, indicating a complex, bidirectional relationship between saponin production and the soil environment. mdpi.com

Ecological and Plant Physiological Roles of Medicago Saponins

Plant Defense Mechanisms

The primary role of Medicago saponins (B1172615) in the plant is defensive, protecting it from a wide array of threats including fungi, bacteria, and insects. frontiersin.orgnih.govnih.govmdpi.com This broad-spectrum activity makes them a crucial element of the plant's innate immune system.

Antifungal Activity

Saponins from Medicago species exhibit significant antifungal properties against a range of plant pathogenic fungi. nih.govnih.govresearchgate.netresearchgate.net The effectiveness of these saponins is often dependent on their concentration and the specific fungal species being targeted. researchgate.netpbsociety.org.pl

Mechanism of Action against Fungal Membranes

The primary mechanism of antifungal action for Medicago saponins involves their interaction with sterols, essential components of fungal cell membranes. nih.govresearchgate.net This interaction disrupts the integrity of the fungal membrane, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. mdpi.com The aglycone portion of the saponin (B1150181) is crucial for this activity. researchgate.net

Specificity against Plant Pathogenic Fungi

Medicago saponins have demonstrated efficacy against a variety of economically important plant pathogenic fungi. researchgate.netresearchgate.net Studies have shown that saponin extracts from Medicago species can inhibit the growth of fungi such as Rhizoctonia solani, Botrytis cinerea, and various species of Fusarium. frontiersin.orgresearchgate.net The level of inhibition varies, with some fungi showing greater sensitivity than others. For example, total saponins from Medicago hybrida roots showed strong fungitoxic effects against Fusarium oxysporum f. sp. callistephi and Botrytis cinerea. researchgate.netpbsociety.org.pl

| Fungus | Inhibition by Medicago Saponins | Reference |

| Rhizoctonia solani | High | researchgate.net |

| Botrytis cinerea | Moderate to High | researchgate.netresearchgate.netpbsociety.org.pl |

| Fusarium oxysporum | Variable | researchgate.netresearchgate.netpbsociety.org.pl |

| Phoma narcissi | Moderate | researchgate.netpbsociety.org.pl |

| Botrytis tulipae | High | researchgate.netresearchgate.netpbsociety.org.pl |

Antibacterial Activity

In addition to their antifungal properties, Medicago saponins also possess antibacterial activity. nih.govresearchgate.netmdpi.comresearchgate.net This broadens their defensive capabilities, allowing the plant to combat a wider range of microbial pathogens.

Efficacy against Gram-Positive Bacteria

Research indicates that Medicago saponins are particularly effective against Gram-positive bacteria. researchgate.netnih.govmdpi.comtandfonline.com The structure of the bacterial cell wall is a key factor in this specificity. Saponins from Medicago sativa and Medicago arabica have shown notable activity against bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. nih.govtandfonline.com The aglycone, or sapogenin, appears to be the primary driver of this antibacterial action, with the sugar moiety being less critical. researchgate.netnih.govtandfonline.com

| Bacterium | Susceptibility to Medicago Saponins | Reference |

| Bacillus cereus | High | nih.govtandfonline.com |

| Bacillus subtilis | High | researchgate.netnih.gov |

| Staphylococcus aureus | High | nih.govtandfonline.com |

| Enterococcus faecalis | High | nih.govtandfonline.com |

Insecticidal and Anti-Feeding Properties

Medicago saponins play a crucial role in deterring insect herbivory. nih.govnih.govmdpi.comunipi.it They can act as both direct insecticides and as anti-feeding agents, reducing the palatability of the plant tissue to insects. unipi.itresearchgate.netcambridge.org This dual action provides a robust defense against a variety of insect pests. The presence of specific saponins, such as those derived from medicagenic acid and zanhic acid, has been linked to resistance against aphids. frontiersin.org Saponin-rich diets have been shown to reduce the survival, growth rate, and food intake of insects like the Colorado potato beetle and the Japanese beetle. unipi.itresearchgate.netnih.gov

Deterrence to Herbivores (e.g., Aphids, Beet Armyworm)

The bitter and astringent taste of Medicago saponins serves as a primary deterrent to feeding for a range of herbivores. nih.gov Research has demonstrated a clear link between the saponin content of alfalfa and its resistance to insect pests. Specifically, oleanolic acid-derived saponins, such as medicagenic acid and zanhic acid glycosides, have been identified as potent antifeedants. nih.gov

Studies have shown that ecotypes of Medicago truncatula with higher concentrations of these saponins are significantly more resistant to herbivory by the beet armyworm (Spodoptera exigua). nih.gov Similarly, an inverse relationship has been observed between the levels of zanhic acid and medicagenic acid glycosides in alfalfa leaves and the infestation rates of aphids. nih.govpan.plresearchgate.net The antibiotic effects of these saponins can negatively impact the development and fecundity of aphids, such as the spotted alfalfa aphid (Therioaphis maculata). nih.govcambridge.org The feeding behavior of the pea aphid (Acyrthosiphon pisum) is also significantly affected by the presence of alfalfa saponins in their diet. nih.gov

Table 1: Deterrent Effects of Medicago Saponins on Herbivores

| Herbivore | Affected Species | Observed Effects | Key Saponin Types |

|---|---|---|---|

| Aphids | Acyrthosiphon pisum, Therioaphis maculata | Reduced feeding, decreased nymph production, lower infestation rates. nih.govpan.plresearchgate.netcambridge.orgnih.gov | Zanhic acid glycosides, Medicagenic acid glycosides. nih.govpan.plresearchgate.net |

| Beet Armyworm | Spodoptera exigua | Feeding deterrence, resistance in high-saponin ecotypes. nih.gov | Oleanolic acid-derived saponins (Medicagenic acid, Zanhic acid, Hederagenin (B1673034) types). nih.gov |

Induced Saponin Production upon Herbivore Attack

The defense provided by saponins is not static; Medicago plants can ramp up saponin production in response to herbivore damage. This induced defense mechanism allows the plant to conserve resources when threats are absent and mount a robust defense when attacked. Herbivory by insects such as the beet armyworm has been shown to trigger an increase in the transcription of genes involved in the saponin biosynthesis pathway. psu.edu

This response is often mediated by the plant hormone jasmonate, a key signaling molecule in plant defense against chewing insects. researchgate.net The density of herbivore populations has been correlated with the saponin content in alfalfa, indicating a dynamic and proportional defensive response. researchgate.net This ability to enhance saponin production upon attack is a critical component of the plant's resilience to herbivory.

Nematicidal Activity

Plant-parasitic nematodes pose a significant threat to agricultural productivity worldwide. Medicago saponins have demonstrated considerable efficacy in controlling these microscopic roundworms, offering a potential natural alternative to synthetic nematicides. mdpi.comiomcworld.comnih.gov

Efficacy against Plant-Parasitic Nematodes

Saponin extracts from various Medicago species, including M. sativa, M. arborea, and M. arabica, have shown potent nematicidal activity against several economically important plant-parasitic nematodes. mdpi.comiomcworld.comresearchgate.net These include the root-knot nematode (Meloidogyne incognita), the dagger nematode (Xiphinema index), and the potato cyst nematode (Globodera rostochiensis). mdpi.comnih.govresearchgate.net

The effectiveness of these saponins can vary between nematode species. mdpi.com For instance, saponin extracts from M. lupulina, which are rich in medicagenic acid, have been found to be particularly effective against M. incognita. mdpi.com In contrast, species like M. heyniana and M. murex, which have high concentrations of hederagenin and bayogenin (B190646), show strong activity against X. index. mdpi.com

Table 2: Efficacy of Medicago Saponins against Plant-Parasitic Nematodes

| Nematode Species | Medicago Species with Active Saponins | Key Saponin Aglycones |

|---|---|---|

| Meloidogyne incognita | M. lupulina, M. sativa mdpi.comiomcworld.com | Medicagenic acid. mdpi.com |

| Xiphinema index | M. heyniana, M. murex, M. arborea, M. arabica, M. sativa mdpi.comiomcworld.com | Hederagenin, Bayogenin. mdpi.com |

| Globodera rostochiensis | M. sativa and other Medicago spp. mdpi.comresearchgate.net | Not specified |

Cellular Mechanisms of Action

The nematicidal action of Medicago saponins is attributed to several cellular mechanisms. A primary mode of action is the disruption of cell membranes. The amphipathic nature of saponins allows them to interact with sterols in the nematode's cell membranes, leading to increased permeability and eventual cell lysis. mdpi.comnih.gov

Another significant mechanism is the inhibition of cholesterol synthesis in nematodes. iomcworld.commdpi.com Nematodes are unable to synthesize their own sterols and must acquire them from their host. Saponins can interfere with this process, leading to developmental defects and reduced viability, particularly in eggs and larvae. iomcworld.commdpi.com It has also been proposed that saponins may interact with the collagen proteins in the nematode's cuticle, compromising its protective function. iomcworld.com

Molluscicidal Activity

In addition to their effects on insects and nematodes, Medicago saponins have also been reported to possess molluscicidal properties. mdpi.comnih.govscispace.comunimi.it This activity contributes to the plant's broad-spectrum defense against various herbivores. While the specific mollusk species targeted and the precise mechanisms of action are less well-documented than their insecticidal and nematicidal effects, the presence of this activity underscores the versatile protective role of saponins in Medicago species. The molluscicidal activity is generally attributed to the same membrane-disrupting properties that make them effective against other organisms.

Allelopathic Effects

Allelopathy is the process by which an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Medicago sativa is known to exhibit allelopathic properties, and its saponins are significant contributors to this phenomenon. sinica.edu.twnih.govresearchgate.netdntb.gov.uanih.gov

These allelopathic effects can be both autotoxic, affecting the germination and growth of alfalfa itself, and inhibitory to other plant species, particularly weeds. nih.govresearchgate.netdntb.gov.uanih.gov Research has shown that medicagenic acid saponins, in particular, have a strong autotoxic effect, significantly reducing the seed germination rate of alfalfa. nih.govresearchgate.netdntb.gov.uanih.gov This autotoxicity is a contributing factor to the challenges of reseeding alfalfa in established stands.

Furthermore, aqueous extracts from Medicago sativa containing saponins have been shown to inhibit the germination and radicle growth of various weed species. sinica.edu.twekb.eg This suggests that saponins released from living or decomposing alfalfa plants can suppress the growth of competing flora, giving alfalfa a competitive advantage in its environment. The allelopathic potential of Medicago saponins indicates their broader ecological role in shaping plant communities.

Interaction with Soil Microbes and Symbiosis

The intricate relationship between Medicago species and the diverse microbial communities within the soil is a cornerstone of their ecological success. Saponins, a major class of secondary metabolites in these plants, are known to play various roles in mediating these interactions, which can range from defensive to potentially facilitative. While research has illuminated many aspects of these chemical dialogues, the specific functions of individual saponin compounds, such as Medicago-saponin P(2), are part of a complex and still unfolding scientific narrative. The interactions are multifaceted, involving both the well-known nitrogen-fixing symbiosis with rhizobia and associations with mycorrhizal fungi.

Influence on Nitrogen-Fixing Bacteria

The symbiotic relationship between legumes of the Medicago genus and nitrogen-fixing soil bacteria, such as Sinorhizobium meliloti, is fundamental to their ability to thrive in nitrogen-limited soils. core.ac.uknih.gov This partnership allows for the conversion of atmospheric nitrogen into a form usable by the plant, a process that significantly contributes to soil fertility. core.ac.uk The initiation of this symbiosis is a highly specific process, orchestrated by chemical signals exchanged between the plant and the bacteria.

Current scientific understanding points to flavonoids, another class of plant secondary metabolites, as the primary signaling molecules released by Medicago roots to attract rhizobia and initiate the nodulation process. nih.gov These flavonoids trigger the expression of Nod (nodulation) genes in the bacteria, which in turn produce Nod factors that are recognized by the plant, setting in motion the development of root nodules. nih.gov

While saponins are abundant in Medicago roots and are known to possess antimicrobial properties that can influence the broader soil microbial community, direct evidence detailing the specific influence of Medicago saponins, including Medicago-saponin P(2), on nitrogen-fixing bacteria is not prominently featured in current research. nih.gov Studies that have examined Medicago plants inoculated with rhizobia have often focused on subsequent interactions, such as defense against herbivores, where saponins play a clear role. For instance, research on Medicago truncatula ecotypes inoculated with the rhizobium Ensifer medicae focused on resistance to caterpillar herbivory, which was correlated with the profile of oleanolic-derived saponins. nih.govresearchgate.net However, this does not detail a direct role for saponins in modulating the symbiotic relationship with the nitrogen-fixing bacteria themselves.

Table 1: Key Molecular Players in Medicago-Rhizobia Symbiosis

| Compound Class | Specific Role in Symbiosis | Primary Research Finding |

| Flavonoids | Signaling molecules | Induce the expression of Nod genes in nitrogen-fixing bacteria, initiating symbiosis. nih.gov |

| Saponins | General defense | Implicated in protecting the plant against pathogens and herbivores; direct signaling role in nitrogen-fixation not established. nih.gov |

Mycorrhizal Association and Saponin Levels

Medicago species also form symbiotic relationships with arbuscular mycorrhizal (AM) fungi, such as Glomus intraradices. This association enhances the plant's ability to acquire nutrients, particularly phosphorus, from the soil. nih.govresearchgate.net In return, the fungus receives carbohydrates from the plant. nih.gov The establishment of this symbiosis involves significant metabolic changes in the plant roots.

The roots of Medicago species contain a variety of saponins, with bayogenin and hederagenin glycosides being predominantly found in root tissues, suggesting they play a role in defending against soil-borne microbes. nih.gov

Table 2: Saponin Profile in Medicago truncatula Roots during Mycorrhizal Symbiosis Study

| Saponin Aglycone Type | Predominant Location in Plant | Observation during Mycorrhizal Association Study |

| Bayogenin Glycosides | Roots | Levels increase with plant growth, but not directly dependent on mycorrhizal colonization. nih.govnih.gov |

| Hederagenin Glycosides | Roots | Levels increase with plant growth, but not directly dependent on mycorrhizal colonization. nih.govnih.gov |

| Zanhic Acid Glycosides | Aerial Tissues | Not the primary saponins observed in root studies. nih.gov |

| Medicagenic Acid Glycosides | Aerial and Root Tissues | Levels increase with plant growth, but not directly dependent on mycorrhizal colonization. nih.gov |

This distinction is crucial for understanding the specific roles of saponins in plant-microbe interactions. While they are a key part of the plant's chemical arsenal, their regulation and function are complex and can be linked to broader physiological processes like growth, rather than being a direct response to a specific symbiotic partner. nih.gov

Advanced Methodologies for Research on Medicago Saponins

Analytical Techniques for Saponin (B1150181) Profiling and Quantification

The intricate nature of saponin mixtures in Medicago species requires high-resolution analytical approaches for both qualitative and quantitative assessments.

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of Medicago saponins (B1172615). Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution counterpart, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), are particularly well-suited for the analysis of these non-volatile and thermally labile compounds. nih.govfrontiersin.org These techniques allow for the separation and identification of a wide array of saponins within a single sample. For instance, UHPLC-MS has been instrumental in profiling saponins in numerous ecotypes of Medicago truncatula, revealing significant variations in saponin content and composition. nih.govfrontiersin.org

Gas chromatography-mass spectrometry (GC-MS) with a flame ionization detector (FID) is typically employed for the analysis of the aglycone moieties (sapogenins) after acid hydrolysis of the saponin glycosides. nih.gov This method provides quantitative data on the core structures of the saponins present in a sample.

A comparative overview of chromatographic techniques used in the analysis of Medicago saponins is presented in Table 1.

| Technique | Analytes | Primary Application | Reference |

| LC-MS | Intact Saponin Glycosides | Profiling and Identification | nih.gov |

| UHPLC-MS | Intact Saponin Glycosides | High-resolution Profiling and Quantification | frontiersin.org |

| GC-MS/FID | Sapogenins (post-hydrolysis) | Quantification of Aglycones | nih.gov |

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural validation of Medicago saponins. nih.govresearchgate.net By inducing fragmentation of a selected precursor ion, MS/MS provides valuable information about the structure of the aglycone and the sequence and composition of the sugar chains. researchgate.net This technique has been successfully used to confirm the identities of numerous saponins in Medicago truncatula by comparing the resulting fragmentation patterns with those of known compounds or with previously published data. nih.govfrontiersin.org The detailed structural information obtained from MS/MS is crucial for the unambiguous identification of individual saponins within complex mixtures. researchgate.net

High-performance liquid chromatography (HPLC) remains a fundamental technique for the separation and analysis of Medicago saponins. researchgate.net When coupled with a photodiode array (PDA) detector, HPLC can provide preliminary identification based on the UV absorption profile of the separated compounds. However, since many saponins lack a strong chromophore, detection can be challenging. nih.gov

To overcome this limitation, HPLC is often coupled with more sensitive and specific detectors like electrospray ionization mass spectrometry (ESI/MS). researchgate.net The combination of HPLC-ESI/MS allows for the sensitive detection and mass determination of a wide range of saponins, facilitating their identification and quantification. researchgate.netmdpi.com Reversed-phase HPLC is commonly used for the separation of these compounds. researchgate.net

The analysis of Medicago saponins is not without its challenges. One of the primary difficulties is the immense complexity of the saponin mixtures found in plant tissues. researchgate.netnih.gov Medicago species can contain a vast number of structurally similar saponins, making their separation and individual identification a significant analytical hurdle. researchgate.netnih.gov

Another challenge is the potential for artifact formation during sample preparation and analysis. For example, acid hydrolysis, while necessary for GC-MS analysis of sapogenins, can lead to the formation of artifacts that may complicate the interpretation of the results. researchgate.net The structural diversity and complexity of saponins necessitate careful optimization of analytical methods to ensure accurate and reliable results. nih.gov

Omics Approaches in Saponin Research

The application of "omics" technologies has revolutionized the study of plant secondary metabolites, including Medicago saponins.

Metabolomics, which aims to comprehensively analyze the complete set of metabolites in a biological sample, is an ideal approach for the large-scale profiling of Medicago saponins. nih.govfrontiersin.org LC-MS-based metabolomics has been successfully employed to investigate the saponin profiles of different Medicago truncatula ecotypes, leading to the identification of significant variations in saponin content and distribution. nih.govfrontiersin.org This approach allows for the simultaneous analysis of a large number of saponins, providing a holistic view of the saponin metabolome and enabling researchers to study how it is influenced by genetic and environmental factors. nih.gov

An example of saponin classes identified in Medicago truncatula using a metabolomics approach is provided in Table 2.

| Saponin Class | Predominant Location | Reference |

| Zanhic acid glycosides | Aerial tissues | nih.gov |

| Bayogenin (B190646) glycosides | Roots | nih.gov |

| Hederagenin (B1673034) glycosides | Roots | nih.gov |

| Medicagenic acid glycosides | Aerial and root tissues | frontiersin.org |

Information on "Medicago-saponin P(2)" Currently Unavailable

Following a comprehensive search of available scientific literature and chemical databases, no specific information has been found for a compound explicitly named "Medicago-saponin P(2)". This designation does not appear to correspond to a recognized saponin in publicly accessible resources.

It is possible that "Medicago-saponin P(2)" may be an informal laboratory designation, a less common synonym, or a potential typographical error. The field of saponin research in Medicago species is extensive, with numerous individual compounds identified and characterized. These are typically named based on their chemical structure or the plant species from which they were first isolated.

Without a more specific chemical name, structure, or reference in the scientific literature, it is not possible to provide an accurate and detailed article on "Medicago-saponin P(2)" that adheres to the requested scientific rigor and specific outline.

Research on saponins in the Medicago genus, particularly in the model legume Medicago truncatula, is well-documented. This research covers a wide array of advanced methodologies to understand their complex biosynthesis and biological functions. These methods include:

Transcriptomics: Used to analyze gene expression and identify genes involved in the saponin biosynthetic pathways.

Proteomics: Employed for the characterization of enzymes that catalyze the various steps in saponin synthesis.

Genetic and Biochemical Approaches: Including loss-of-function and complementation studies to determine gene function, in vitro enzymatic assays to confirm enzyme activity, and the use of hairy root cultures as a powerful system for studying saponin biosynthesis and regulation.

Should a more standard or alternative name for "Medicago-saponin P(2)" be available, a detailed article focusing on that specific compound could be generated. Otherwise, a broader article on the advanced methodologies used in the study of Medicago saponins in general could be provided, utilizing the extensive available research in this area.

Biotechnological and Genetic Engineering Strategies for Modulating Medicago Saponins

Enhancement of Saponin (B1150181) Production through Genetic Manipulation

Genetic manipulation techniques have been successfully employed to enhance the production of triterpene saponins (B1172615) in Medicago truncatula. These approaches often involve the overexpression of key biosynthetic genes or the targeting of enzymes that catalyze rate-limiting steps in the pathway.

The overexpression of genes encoding crucial enzymes and transcription factors in the saponin biosynthetic pathway has been shown to significantly increase saponin accumulation.

β-Amyrin Synthase: As a key enzyme that catalyzes the first committed step in triterpenoid (B12794562) saponin biosynthesis, the overexpression of β-amyrin synthase has been a primary target for enhancing saponin production. researchgate.net For instance, the ectopic expression of AsOXA1, a β-amyrin synthase gene from Aster sedifolius, in transgenic M. truncatula resulted in a notable increase in the accumulation of several triterpenic compounds in both leaves and roots. nih.gov One transgenic line, in particular, exhibited significantly higher levels of bayogenin (B190646), medicagenic acid, and zanhic acid in the leaves, with medicagenic acid and zanhic acid content being 1.7 and 2.1 times higher, respectively, than in control plants. nih.gov

CYP716A12: This cytochrome P450 enzyme is a multifunctional oxidase that plays a critical role in the biosynthesis of hemolytic saponins. nih.govnih.gov It catalyzes the oxidation of β-amyrin at the C-28 position to form oleanolic acid. nih.govresearchgate.net Genetic loss-of-function studies have demonstrated that mutants lacking a functional CYP716A12 gene are unable to produce hemolytic saponins and instead accumulate soyasaponins. nih.govnih.govnottingham.edu.my This highlights the potential of overexpressing CYP716A12 to specifically enhance the production of hemolytic saponins.

TSARs (TRITERPENE SAPONIN BIOSYNTHESIS ACTIVATING REGULATORs): These are basic helix-loop-helix (bHLH) transcription factors that regulate the expression of saponin biosynthetic genes. nih.govnih.gov Overexpression of TSAR1 or TSAR2 in M. truncatula hairy roots led to elevated transcript levels of known triterpene saponin biosynthetic genes and a significant increase in the accumulation of triterpene saponins. nih.gov Notably, the overexpression of TSAR2 specifically boosted the biosynthesis of hemolytic saponins, while TSAR1 overexpression primarily stimulated the production of non-hemolytic soyasaponins. nih.govnih.gov A seed-specific transcription factor, TSAR3, has also been identified, which controls hemolytic saponin biosynthesis in developing seeds. plantae.orgnih.govnih.gov

**Table 1: Impact of Overexpressing Biosynthetic Genes on Saponin Production in *Medicago truncatula***

| Gene Overexpressed | Type of Gene | Effect on Saponin Production | Reference |

|---|---|---|---|

| AsOXA1 (β-Amyrin Synthase) | Biosynthetic Enzyme | Increased accumulation of bayogenin, medicagenic acid, and zanhic acid in leaves. | nih.gov |

| TSAR1 | Transcription Factor | Primarily stimulated non-hemolytic soyasaponin biosynthesis. | nih.govnih.gov |

| TSAR2 | Transcription Factor | Specifically boosted hemolytic saponin biosynthesis. | nih.govnih.gov |

Enhancing the flux of precursors into the saponin pathway is another effective strategy for increasing saponin yields. The transcription factors TSAR1 and TSAR2 have been shown to co-regulate and transactivate the genes for 3-HYDROXY-3-METHYLGLUTARYL-COENZYME A REDUCTASE1 (HMGR1), a rate-limiting enzyme in the mevalonate (B85504) pathway which supplies precursors for saponin biosynthesis. nih.gov By activating all the genes of the precursor mevalonate pathway, these transcription factors specifically channel metabolic resources towards specialized triterpene metabolism. nih.gov

Alteration of Saponin Profiles using Gene Editing Technologies

Gene editing technologies, particularly the CRISPR/Cas9 system, have emerged as precise tools for modifying the saponin profiles of Medicago species. By knocking out specific genes in the biosynthetic pathway, it is possible to redirect metabolic flux and generate plants with novel saponin compositions.

The targeted disruption of genes encoding specific cytochrome P450 enzymes has been a successful approach to alter saponin profiles.

CYP93E2: This enzyme is responsible for the biosynthesis of soyasapogenol B, the most abundant soyasapogenol in Medicago spp. frontiersin.orgnih.gov Using a CRISPR/Cas9-based approach, researchers have successfully knocked out the CYP93E2 gene in M. truncatula. frontiersin.orgnih.govnih.gov The resulting mutant plants were unable to produce soyasapogenols in their leaves, stems, and roots. nih.gov Instead, the metabolic flux was redirected towards the production of valuable hemolytic sapogenins. nih.govunito.it This demonstrates the feasibility of using CRISPR/Cas9 to eliminate the production of non-hemolytic saponins and enhance the accumulation of hemolytic saponins. researchgate.netresearchgate.net

CYP72A61: This gene is also involved in the non-hemolytic saponin pathway. frontiersin.org While attempts to generate knock-out mutants for CYP72A61 in one study were unsuccessful, it remains a target for future gene-editing efforts to further dissect and manipulate the soyasaponin biosynthetic pathway. frontiersin.orgnih.gov

The ability to modify saponin composition through gene editing has significant implications for developing Medicago varieties with enhanced beneficial properties and reduced undesirable traits.

Enhanced Bioactivity: By knocking out CYP93E2 and thereby increasing the proportion of hemolytic saponins, it is possible to generate plants with enhanced biological activities. Hemolytic saponins are known for their antifungal, insecticidal, and cytotoxic properties, making them valuable for agricultural and pharmaceutical applications. nih.govnih.govuark.eduresearchgate.net

Improved Forage Quality: Alfalfa (Medicago sativa), a major forage crop, produces a complex mixture of saponins that can have anti-nutritional effects on monogastric animals due to their bitter taste and toxicity. plantae.org Gene editing could be used to develop alfalfa varieties with a reduced content of these undesirable saponins, thereby improving their nutritional value as animal feed. frontiersin.org

**Table 2: Effects of CRISPR/Cas9-Mediated Gene Knock-out on Saponin Profile in *Medicago truncatula***

| Target Gene | Function in Saponin Biosynthesis | Effect of Knock-out | Reference |

|---|---|---|---|

| CYP93E2 | Biosynthesis of soyasapogenol B (non-hemolytic) | Abolished production of soyasapogenols; redirected metabolic flux to hemolytic sapogenins. | frontiersin.orgnih.govunito.it |

Breeding Programs for Saponin-Related Traits

Conventional breeding programs, informed by an understanding of the genetic control of saponin biosynthesis, can also be utilized to develop Medicago varieties with desired saponin profiles. Significant variation in total saponin content exists among different annual and perennial Medicago species, providing a genetic basis for selection. tandfonline.com For example, studies have revealed a wide range of saponin content among various M. truncatula ecotypes, with European ecotypes generally containing higher levels than African ecotypes. frontiersin.org This natural variation can be exploited in breeding programs to select for germplasm with either high or low saponin levels, depending on the intended application. tandfonline.com By correlating sapogenin content with agronomic traits, breeders can select for plants that combine desirable saponin profiles with other important characteristics. nih.gov

Based on a comprehensive review of the available scientific literature, there is no specific compound identified as "Medicago-saponin P(2)". This designation does not appear in the referenced search results as a recognized name for a saponin from the Medicago genus.

Therefore, it is not possible to generate a detailed article focusing solely on a compound with this name. The provided search results contain extensive information on a wide variety of saponins found in Medicago species, their biosynthesis, and their biological activities. However, none of the resources specifically mention "Medicago-saponin P(2)".

To proceed with generating an article that is scientifically accurate and adheres to the requested structure, a valid and recognized compound name is required. If "Medicago-saponin P(2)" is a misnomer or an internal designation, providing the correct chemical name or a common synonym would be necessary to gather the specific information needed for the article.

Q & A

Q. Q1. What validated protocols exist for isolating and purifying Medicago-saponin P(2) from plant matrices, and how do extraction solvents impact saponin stability?

Methodological Answer:

- Extraction: Use hydroalcoholic solvents (e.g., 70% ethanol) for optimal solubility of triterpenoid saponins. Soxhlet extraction or ultrasound-assisted methods are recommended for higher yields .

- Purification: Column chromatography with silica gel or reversed-phase C18 columns, followed by HPLC-ELSD (evaporative light scattering detection) for purity validation .

- Stability Considerations: Avoid prolonged exposure to acidic conditions (pH < 5) to prevent glycosidic bond hydrolysis. Include stability assays at 4°C and −20°C with periodic LC-MS analysis .

Q. Q2. What in vitro assays are most suitable for preliminary screening of Medicago-saponin P(2)’s bioactivity (e.g., anti-inflammatory or cytotoxic effects)?

Methodological Answer:

- Anti-inflammatory: Measure inhibition of NF-κB activation in LPS-stimulated macrophages using luciferase reporter assays, with dexamethasone as a positive control .

- Cytotoxicity: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include a saponin-negative control (e.g., digitonin) to distinguish specific effects .

- Dose Range: Test 0.1–100 µM concentrations to account for potential hormetic responses .

Q. Q3. How can researchers resolve contradictory findings regarding Medicago-saponin P(2)’s dual pro-apoptotic and immunomodulatory effects in different cancer models?

Methodological Answer:

- Contextual Variables: Control for cell-type-specific receptor expression (e.g., TLR4 vs. death receptors) using knockdown models .

- Dose-Dependent Analysis: Perform transcriptomic profiling (RNA-seq) at low (1 µM) vs. high (50 µM) doses to identify divergent signaling pathways (e.g., MAPK vs. caspase activation) .

- In Vivo Validation: Use xenograft models with tissue-specific knockout mice to isolate microenvironmental influences .

Q. Q4. What statistical approaches are recommended for analyzing non-linear dose-response relationships observed in Medicago-saponin P(2) studies?

Methodological Answer:

- Model Selection: Use four-parameter logistic (4PL) regression for sigmoidal curves or the Brain-Cousens model for hormetic responses .

- Outlier Management: Apply Grubbs’ test to exclude technical outliers, followed by bootstrap resampling to estimate confidence intervals .

- Software Tools: Implement nonlinear mixed-effects modeling (NLME) in R (

drcpackage) or GraphPad Prism .

Q. Q5. How should researchers design a robust structure-activity relationship (SAR) study to optimize Medicago-saponin P(2)’s therapeutic index?

Methodological Answer:

- Structural Modifications: Focus on glycosylation patterns (e.g., mono- vs. trisaccharide chains) and aglycone methylation. Use semi-synthetic derivatization guided by NMR and X-ray crystallography .

- Pharmacokinetic Profiling: Assess plasma stability (e.g., esterase resistance) and membrane permeability (Caco-2 assay) for lead candidates .

- Toxicity Screening: Include hemolytic activity assays (erythrocyte lysis at 0.1–100 µg/mL) and hepatocyte viability tests .

Methodological Frameworks for Study Design

Q. Q6. How can the PICO framework be adapted to formulate hypotheses about Medicago-saponin P(2)’s mechanism of action?

Methodological Answer:

- Population (P): Specific cell or animal models (e.g., "triple-negative breast cancer cells" vs. "non-malignant fibroblasts").

- Intervention (I): Defined concentrations and exposure times (e.g., "10 µM for 24 h").

- Comparison (C): Comparator agents (e.g., "quillaja saponin" or "vehicle control").

- Outcome (O): Quantifiable endpoints (e.g., "caspase-3 activation fold-change") .

Q. Q7. What strategies ensure reproducibility when scaling up Medicago-saponin P(2) experiments from in vitro to in vivo models?

Methodological Answer:

- Batch Consistency: Use HPLC-validated saponin batches (≥95% purity) and document storage conditions (e.g., desiccated at −20°C) .

- Dosing Regimen: Calculate allometric scaling from in vitro IC50 to mg/kg doses, adjusting for bioavailability (e.g., 10 mg/kg for mice if IC50 = 10 µM) .

- Blinding: Implement double-blinded treatment administration and outcome assessments to reduce bias .

Data Interpretation and Reporting

Q. Q8. How should conflicting data about Medicago-saponin P(2)’s antioxidant vs. pro-oxidant effects be addressed in the discussion section?

Methodological Answer:

- Contextualize Mechanisms: Discuss redox homeostasis (e.g., Nrf2 activation at low doses vs. ROS overload at high doses) .

- Methodological Artifacts: Evaluate assay interference (e.g., direct DPPH radical scavenging vs. intracellular ROS probes) .

- Comparative Analysis: Cite analogous saponins (e.g., ginsenosides) with similar dual roles .

Q. Q9. What guidelines govern the ethical reporting of negative or inconclusive results in Medicago-saponin P(2) studies?

Methodological Answer:

- Transparency: Pre-register hypotheses and methods on platforms like OSF or ClinicalTrials.gov .

- Data Inclusion: Publish raw datasets (e.g., deposited in Zenodo) and negative results in supplementary materials .

- Interpretation: Frame inconclusive results as hypothesis-refining rather than failed experiments .

Literature and Citation Practices

Q. Q10. How can researchers systematically identify knowledge gaps about Medicago-saponin P(2) using scoping review methodologies?

Methodological Answer:

- Search Strategy: Use PRISMA-ScR guidelines with MeSH terms (e.g., "triterpenoid saponins" AND "Medicago sativa") across PubMed, Scopus, and Web of Science .

- Data Extraction: Categorize findings by biological activity, model systems, and methodological limitations .

- Gap Analysis: Apply the FINER criteria to prioritize understudied areas (e.g., "neuroprotective effects") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.